Cas no 60889-30-7 (5-Benzyl-hexahydro-1H-furo3,4-cpyrrole)

5-Benzyl-hexahydro-1H-furo3,4-cpyrrole structure
60889-30-7 structure
商品名:5-Benzyl-hexahydro-1H-furo3,4-cpyrrole
CAS番号:60889-30-7
MF:C13H17NO
メガワット:203.280183553696
MDL:MFCD20527055
CID:4789175
PubChem ID:21518542

5-Benzyl-hexahydro-1H-furo3,4-cpyrrole 化学的及び物理的性質

名前と識別子

    • 5-Benzyl-hexahydro-furo[3,4-c]pyrrole
    • 5-benzylhexahydro-1H-furo[3,4-c]pyrrole
    • 5-Benzyl-hexahydro-1h-furo[3,4-c]pyrrole
    • AMY41527
    • 5-benzyl hexahydro-1H-furo(3,4-c)pyrrole
    • 5-benzyl-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole
    • MFCD20527055
    • 60889-30-7
    • CVRHDLHYOBFXGB-UHFFFAOYSA-N
    • AKOS027254710
    • SCHEMBL742892
    • 5-Benzyl-hexahydro-1H-furo3,4-cpyrrole
    • MDL: MFCD20527055
    • インチ: 1S/C13H17NO/c1-2-4-11(5-3-1)6-14-7-12-9-15-10-13(12)8-14/h1-5,12-13H,6-10H2
    • InChIKey: CVRHDLHYOBFXGB-UHFFFAOYSA-N
    • ほほえんだ: O1CC2CN(CC3C=CC=CC=3)CC2C1

計算された属性

  • せいみつぶんしりょう: 203.131014166g/mol
  • どういたいしつりょう: 203.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5
  • 疎水性パラメータ計算基準値(XlogP): 1.7

5-Benzyl-hexahydro-1H-furo3,4-cpyrrole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B263536-1g
5-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole
60889-30-7
1g
$ 1135.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X88055-250mg
5-benzylhexahydro-1H-furo[3,4-c]pyrrole
60889-30-7 97%
250mg
¥568.0 2023-09-05
Alichem
A109011839-250mg
5-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole
60889-30-7 90%
250mg
$198.00 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H902536-250mg
5-benzylhexahydro-1H-furo[3,4-c]pyrrole
60889-30-7 97%
250mg
¥700.00 2022-01-14
1PlusChem
1P00IB8B-250mg
5-Benzyl-hexahydro-1h-furo[3,4-c]pyrrole
60889-30-7 97%
250mg
$109.00 2024-04-22
Crysdot LLC
CD11094852-1g
5-Benzylhexahydro-1H-furo[3,4-c]pyrrole
60889-30-7 95+%
1g
$465 2024-07-18
Chemenu
CM322768-1g
5-Benzylhexahydro-1H-furo[3,4-c]pyrrole
60889-30-7 95%
1g
$*** 2023-05-30
eNovation Chemicals LLC
Y1105084-1g
5-benzylhexahydro-1H-furo[3,4-c]pyrrole
60889-30-7 95%
1g
$1000 2024-07-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H902536-bulk
5-benzylhexahydro-1H-furo[3,4-c]pyrrole
60889-30-7 97%
bulk
¥POA 2022-01-14
TRC
B263536-100mg
5-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole
60889-30-7
100mg
$ 210.00 2022-06-07

5-Benzyl-hexahydro-1H-furo3,4-cpyrrole 関連文献

5-Benzyl-hexahydro-1H-furo3,4-cpyrroleに関する追加情報

5-Benzyl-hexahydro-furo[3,4-c]pyrrole (CAS No. 60889-30-7): A Versatile Heterocyclic Compound in Modern Chemistry

The 5-Benzyl-hexahydro-furo[3,4-c]pyrrole (CAS No. 60889-30-7) is a fascinating heterocyclic compound that has garnered significant attention in pharmaceutical and synthetic chemistry. This bicyclic structure combines a furo[3,4-c]pyrrole core with a benzyl substituent, creating unique chemical properties that make it valuable for various applications. Researchers are particularly interested in its potential as a building block for drug discovery, given its structural similarity to bioactive molecules found in nature.

One of the most searched questions about 5-Benzyl-hexahydro-furo[3,4-c]pyrrole relates to its synthesis methods. Current literature describes several efficient routes to prepare this compound, often involving [3+2] cycloaddition reactions or ring-closing metathesis. The benzyl group at the 5-position enhances the compound's stability while maintaining reactivity for further functionalization – a feature that makes it particularly useful in medicinal chemistry programs targeting neurological disorders.

The pharmaceutical industry shows growing interest in furo[3,4-c]pyrrole derivatives due to their excellent bioavailability and membrane permeability. Recent studies suggest that modifications of the hexahydro-furo[3,4-c]pyrrole scaffold can yield compounds with selective activity against specific biological targets. This aligns with current drug discovery trends focusing on precision medicine and targeted therapies.

From a commercial perspective, the global market for heterocyclic building blocks like 5-Benzyl-hexahydro-furo[3,4-c]pyrrole is expanding rapidly. Pharmaceutical companies and CROs are increasingly sourcing high-quality, well-characterized compounds to accelerate their research programs. The compound's CAS number (60889-30-7) serves as a crucial identifier for procurement and regulatory documentation.

Analytical characterization of 5-Benzyl-hexahydro-furo[3,4-c]pyrrole typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are essential for research applications. The benzyl-protected nitrogen in the pyrrole ring offers synthetic flexibility, allowing chemists to explore diverse reaction pathways.

Environmental and safety considerations for handling 5-Benzyl-hexahydro-furo[3,4-c]pyrrole follow standard laboratory protocols for organic compounds. While not classified as hazardous, proper storage conditions (typically under inert atmosphere at low temperatures) help maintain the compound's stability over extended periods. This practical aspect is frequently queried by researchers planning long-term projects.

The future outlook for furo[3,4-c]pyrrole chemistry appears promising, with several patent applications recently filed for related structures. As computational chemistry and AI-assisted drug design advance, compounds like 5-Benzyl-hexahydro-furo[3,4-c]pyrrole are likely to play increasingly important roles in hit-to-lead optimization processes. Its balanced lipophilicity and three-dimensional structure make it particularly valuable for addressing challenging biological targets.

Academic and industrial researchers continue to investigate new applications for 5-Benzyl-hexahydro-furo[3,4-c]pyrrole beyond medicinal chemistry. Recent publications explore its potential in materials science, particularly as a precursor for functional polymers with unique electronic properties. This interdisciplinary potential significantly enhances the compound's value proposition in the chemical marketplace.

For synthetic chemists working with hexahydro-furo[3,4-c]pyrrole derivatives, understanding the stereochemistry is crucial. The compound's rigid bicyclic structure influences its conformational behavior, which in turn affects its interactions with biological targets. This structural aspect generates considerable discussion in chemical forums and research publications.

Quality control specifications for 5-Benzyl-hexahydro-furo[3,4-c]pyrrole typically require ≥95% purity by HPLC analysis, with strict limits on residual solvents and heavy metals. These standards ensure reliable performance in sensitive applications, particularly in pharmaceutical development where impurity profiles are critically important.

The growing demand for heterocyclic compounds in drug discovery ensures sustained interest in 5-Benzyl-hexahydro-furo[3,4-c]pyrrole and its analogs. As the pharmaceutical industry shifts toward more complex molecular architectures, this compound's unique features position it as a valuable tool for innovative research programs worldwide.

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atkchemica
(CAS:60889-30-7)5-Benzyl-hexahydro-1H-furo3,4-cpyrrole
CL9825
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ